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Compound of Interest

Compound Name: G007-LK

Cat. No.: B607578 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the dosage and administration of

G007-LK, a potent and selective tankyrase inhibitor, for in vivo studies using mouse models.

The protocols are based on established preclinical research and are intended to guide the user

in designing and executing robust experiments.

G007-LK is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2),

enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting

tankyrases, G007-LK prevents the degradation of AXIN proteins, leading to the destabilization

of β-catenin and subsequent downregulation of Wnt target genes.[1] This mechanism of action

makes G007-LK a valuable tool for investigating the role of Wnt signaling in various

physiological and pathological processes, particularly in cancer biology.

Data Presentation: G007-LK Dosage and
Administration in Mouse Models
The following tables summarize the quantitative data from various in vivo studies utilizing

G007-LK in mouse models.
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Table 1: G007-LK Dosage and Efficacy in Oncology
Mouse Models

Mouse
Model

Cancer
Type

Administrat
ion Route

Dosage
Treatment
Schedule

Key
Findings

COLO-

320DM

Xenograft

Colorectal

Cancer

Intraperitonea

l (i.p.)
20 mg/kg Twice daily

61% tumor

growth

inhibition;

stabilization

of AXIN1/2,

decreased β-

catenin.[1]

COLO-

320DM

Xenograft

Colorectal

Cancer

Intraperitonea

l (i.p.)
40 mg/kg Once daily

48% tumor

growth

inhibition.

Genetically

Engineered

Apc Mutant

Model

Colorectal

Cancer

Intraperitonea

l (i.p.)
Not specified Not specified

Prevention or

slowing of

adenoma

formation.

B16-F10

Syngeneic

Model

Melanoma Diet Not specified 4 days

Reduced

WNT/β-

catenin

signaling in

tumors.[4]

Table 2: G007-LK in Non-Oncology and Toxicology
Mouse Models
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Mouse
Model

Study Type
Administrat
ion Route

Dosage
Treatment
Schedule

Key
Findings

CD-1 Mice Toxicology
Intraperitonea

l (i.p.)

60 and 100

mg/kg

Once daily for

14 days

Tolerability

assessment.

[5]

Lgr5-EGFP-

Ires-

CreERT2;R2

6R-Confetti

Mice

Intestinal

Stem Cell

Homeostasis

Oral Gavage 10 mg/kg Daily

Reduced

lineage

tracing from

LGR5+ stem

cells.[6]

Lgr5-EGFP-

Ires-

CreERT2;R2

6R-Confetti

Mice

Intestinal

Stem Cell

Homeostasis

Enriched

Chow

100 mg/kg in

chow

Ad libitum for

up to 3 weeks

Reversible

silencing of

LGR5+

intestinal

stem cells

without

altering tissue

morphology.

[6][7]

db/db Mice Diabetes
Intraperitonea

l (i.p.)
30 mg/kg

Daily for 30

days

Improved

glycemic

control,

reduced

blood glucose

levels.[8]

db/db Mice
Metabolic

Disorder

Enriched

Chow
Not specified 15 weeks

Attenuated

weight gain

and hepatic

steatosis.[9]

Table 3: Pharmacokinetic Parameters of G007-LK in Mice
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Mouse Strain
Administration
Route

Dose
Key
Pharmacokinetic
Parameters

CD-1 Mice Intravenous (i.v.) 1 mg/kg
Systemic exposure

measurement.

CD-1 Mice Intraperitoneal (i.p.) 5 mg/kg
Systemic exposure

measurement.

Female Mice Not specified Not specified

Oral bioavailability of

76%, half-life (t1/2) of

2.6 hours.[4]

ICR Mice Enriched Chow 100 mg/kg in chow

Study to address

pharmacokinetic

properties.[6]

Experimental Protocols
Protocol 1: Antitumor Efficacy Assessment in a
Colorectal Cancer Xenograft Model
This protocol is adapted from studies using the COLO-320DM human colorectal cancer cell

line.[1][5]

1. Cell Culture and Xenograft Implantation:

Culture COLO-320DM cells in appropriate media until they reach the desired confluence.
Harvest and resuspend the cells in a suitable matrix (e.g., Matrigel) at a concentration of 5 x
10^6 cells per 100 µL.
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude
or SCID).
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Treatment:

Randomize mice into treatment and control groups (n=10 per group).
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Vehicle Control: Prepare the vehicle solution used for G007-LK formulation. A common
vehicle for intraperitoneal injection is a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75%
ethanol, 8.75% Miglyol 810N, and 50% PBS.[5]
G007-LK Treatment: Prepare G007-LK in the vehicle at the desired concentration (e.g., 20
mg/kg for twice-daily administration or 40 mg/kg for once-daily administration).
Administer the vehicle or G007-LK solution intraperitoneally according to the chosen
schedule.

3. Monitoring and Endpoint:

Measure tumor volume and mouse body weight 2-3 times per week.
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group
reach a predetermined size.
At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic
analysis (e.g., Western blot for AXIN1, β-catenin; qPCR for Wnt target genes).

Protocol 2: Evaluation of G007-LK on Intestinal Stem
Cell Homeostasis
This protocol is based on studies investigating the effect of G007-LK on LGR5+ intestinal stem

cells.[6]

1. Animal Model:

Utilize Lgr5-EGFP-Ires-CreERT2;R26R-Confetti or similar lineage-tracing mouse models.

2. G007-LK Administration via Enriched Chow:

Prepare a diet containing G007-LK at a concentration of 100 mg per kg of chow.
Provide the G007-LK-enriched chow or control chow (without the compound) to the mice ad
libitum.
The treatment can be initiated before or after the induction of lineage tracing.

3. Lineage Tracing Induction:

Administer tamoxifen to the mice to induce Cre-recombinase activity and initiate lineage
tracing from LGR5+ cells.
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4. Sample Collection and Analysis:

After the treatment period (e.g., 9 or 21 days), euthanize the mice and collect intestinal
tissues (e.g., duodenum).
Perform histological analysis to assess tissue morphology.
Use fluorescence microscopy to visualize and quantify the lineage-traced cells.
Incorporate BrdU labeling to assess cell proliferation within the intestinal crypts.

Mandatory Visualizations
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Pathway
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Caption: Mechanism of G007-LK in the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo Efficacy Study
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Caption: General workflow for an in vivo xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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